molecular formula C23H22Cl2N6 B14967329 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14967329
M. Wt: 453.4 g/mol
InChI Key: ISIAMOSAINZZNX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor, antiviral, and receptor-modulating properties . The molecule features a 2,4-dimethylphenyl group at position 1 and a 3,4-dichlorophenyl-substituted piperazine moiety at position 4 of the pyrazolo[3,4-d]pyrimidine core.

Properties

Molecular Formula

C23H22Cl2N6

Molecular Weight

453.4 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H22Cl2N6/c1-15-3-6-21(16(2)11-15)31-23-18(13-28-31)22(26-14-27-23)30-9-7-29(8-10-30)17-4-5-19(24)20(25)12-17/h3-6,11-14H,7-10H2,1-2H3

InChI Key

ISIAMOSAINZZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The piperazine moiety is then introduced through a nucleophilic substitution reaction, where 3,4-dichlorophenylpiperazine is reacted with the pyrazolo[3,4-d]pyrimidine intermediate under suitable conditions .

Chemical Reactions Analysis

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for various biological targets, making it useful in biochemical assays.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine scaffold but differing in substituents:

Compound Name Substituents (Position 1) Substituents (Piperazine at Position 4) Molecular Weight (g/mol) Notable Biological Activities References
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl 3,4-Dichlorophenyl ~458.37* Hypothesized: Antitumor, GPCR modulation
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 2-Fluorophenyl 402.48 Potential CNS activity (fluorine enhances bioavailability)
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl 3,4-Dichlorobenzyl ~471.34 GPCR antagonism (e.g., GPR35/GPR55)
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl Phenyl ~432.91 Dual GPCR modulation (e.g., NOD1)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 3,4-Dichlorophenyl + 4-fluorophenyl ~502.33 Kinase inhibition (e.g., JAK/STAT)

*Calculated molecular weight based on formula C23H22Cl2N6.

Analysis of Substituent Effects

Piperazine Modifications: The 3,4-dichlorophenyl group in the target compound increases lipophilicity (ClogP ~4.5) compared to 2-fluorophenyl (ClogP ~3.8) in , enhancing membrane permeability but possibly reducing solubility.

Position 1 Substitutions: 2,4-Dimethylphenyl (target) vs. Chlorobenzyl groups () may confer halogen-bonding interactions, absent in the target compound.

Core Heterocycle Variations: Thieno[2,3-d]pyrimidine derivatives () replace the pyrazole ring with a thiophene, altering electronic properties and binding specificity (e.g., kinase vs. GPCR targets).

Research Findings and Pharmacological Implications

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines with chloro-substituted aryl groups (e.g., ) show antiproliferative activity in cell lines (IC50 values: 1–10 μM), likely via kinase inhibition. The target compound’s dichlorophenyl group may enhance potency against tyrosine kinases.
  • GPCR Modulation: Piperazine-linked analogs (e.g., ) exhibit nanomolar affinity for receptors like GPR35 and NOD1. The target compound’s dichlorophenyl group could target serotonin or dopamine receptors due to structural similarity to known ligands.
  • Metabolic Stability : Dimethyl groups (target) reduce cytochrome P450-mediated oxidation compared to unsubstituted phenyl rings .

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